![molecular formula C16H16ClN3O2S B257644 1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B257644.png)
1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of 1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide involves the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90). These enzymes and proteins play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide in lab experiments include its unique chemical structure, potent activity, and ability to inhibit specific enzymes and proteins. However, one limitation of using this compound is its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide. One direction is the development of more potent and selective inhibitors of HDACs and HSP90. Another direction is the exploration of the potential therapeutic applications of this compound in other diseases such as diabetes and autoimmune disorders. Additionally, the development of novel drug delivery systems for this compound could also be a future direction for research.
In conclusion, this compound has shown promising results in various scientific research applications. Its unique chemical structure and mechanism of action make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
The synthesis of 1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide involves several steps. The first step involves the reaction of 3-chlorobenzaldehyde and thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its antimicrobial and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C16H16ClN3O2S |
---|---|
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
1-[(5E)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H16ClN3O2S/c17-12-3-1-2-10(8-12)9-13-15(22)19-16(23-13)20-6-4-11(5-7-20)14(18)21/h1-3,8-9,11H,4-7H2,(H2,18,21)/b13-9+ |
InChI-Schlüssel |
GOMAJQOKCURGFK-UKTHLTGXSA-N |
Isomerische SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C\C3=CC(=CC=C3)Cl)/S2 |
SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=CC(=CC=C3)Cl)S2 |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=CC(=CC=C3)Cl)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.